6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-piperidin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c13-9-4-5-10-11(8-9)16-12(14-10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLOQJNOPFZXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284397 | |
| Record name | 6-Bromo-2-(1-piperidinyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863001-19-8 | |
| Record name | 6-Bromo-2-(1-piperidinyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863001-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(1-piperidinyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Targeted Derivatization of 6 Bromo 2 Piperidin 1 Yl Benzo D Thiazole
Transformations Involving the C-6 Bromo Substituent
The bromine atom at the C-6 position of the benzothiazole (B30560) ring is a key functional handle for various transformations, most notably for the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds through transition-metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The C-Br bond at the 6-position of the benzothiazole core is amenable to several such transformations.
Suzuki-Miyaura Coupling: This reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound. libretexts.org For derivatives like 6-bromobenzothiazole (B1273717), the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups. nih.govnih.gov Studies on related 2-amino-6-bromobenzothiazoles demonstrate that palladium catalysts, such as Pd(PPh₃)₄, effectively catalyze the coupling with various arylboronic acids to produce 6-arylbenzothiazole derivatives in moderate to excellent yields. nih.gov The reaction conditions typically involve a base, like potassium carbonate, and a solvent system such as DMF or dioxane/water. libretexts.orgnih.gov
Sonogashira Coupling: To form C-C triple bonds, the Sonogashira coupling offers a reliable method by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is generally carried out under mild, anaerobic conditions using a dual catalyst system of palladium and copper(I). organic-chemistry.orgresearchgate.net The process involves a base, often an amine like triethylamine, which can also serve as the solvent. wikipedia.org This methodology has been successfully applied to various bromo-substituted heterocycles, including bromopyridines, to synthesize alkynyl derivatives, demonstrating its applicability to the 6-bromobenzothiazole scaffold. soton.ac.uk
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org It has largely replaced harsher traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The reaction facilitates the synthesis of aryl amines from aryl halides using a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org Research on 5-bromothiazoles has shown that Buchwald-Hartwig amination with diarylamines proceeds in good yields. researchgate.net This suggests that 6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole could similarly be coupled with a variety of primary and secondary amines, amides, or carbamates to generate novel C-6 substituted amino derivatives. A potential side reaction in this process is hydrodehalogenation, which would result in the debrominated product. wikipedia.org
The table below summarizes typical conditions for these cross-coupling reactions as applied to related brominated heterocyclic systems.
| Reaction | Catalyst System | Base | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or other Pd(0)/Pd(II) complexes with phosphine ligands | K₂CO₃, K₃PO₄ | DMF, Dioxane/H₂O | 80-100 °C | nih.govnih.gov |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Diethylamine | THF, DMF | Room Temp. to 50 °C | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | Pd(OAc)₂ or other Pd sources with ligands like BINAP, DPPF | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Room Temp. to 110 °C | wikipedia.orgorganic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Benzothiazole Ring
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient. openstax.org This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orgdoubtnut.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. nih.gov
For this compound, the benzothiazole ring itself is somewhat electron-deficient, and this effect is enhanced in heteroaromatic systems like pyridine (B92270), making them more reactive towards SNAr than benzene (B151609). wikipedia.org However, the 2-piperidino group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Without a strong electron-withdrawing group at the ortho or para positions (i.e., C-5 or C-7) relative to the C-6 bromo substituent, a classical SNAr reaction is generally unfavorable. openstax.org Therefore, direct displacement of the bromine via an SNAr mechanism is not a commonly employed strategy for this specific compound unless further modifications are made to the ring to increase its electrophilicity.
Reductive Debromination Studies
Reductive debromination, or hydrodebromination, is the process of replacing a bromine atom with a hydrogen atom. This transformation can be useful for structure-activity relationship studies or to remove the bromine if it is no longer needed after serving as a synthetic handle. This reaction can occur as a side product during palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org More direct methods for reductive dehalogenation often involve catalytic hydrogenation, using a catalyst like palladium on carbon (Pd/C) with a hydrogen source, or other reducing agents.
Chemical Modifications of the Piperidine (B6355638) Ring
The piperidine ring offers a second site for derivatization, although modifications here are generally more complex than those on the aromatic core.
Functionalization of the Piperidine Nitrogen Atom
In the compound this compound, the piperidine nitrogen atom is tertiary, as it forms a single bond to C-2 and C-6 of the piperidine ring and a crucial C-N bond with the C-2 position of the benzothiazole ring. This structural arrangement means the nitrogen atom has no remaining hydrogen atoms and its lone pair of electrons is involved in the aromatic system of the benzothiazole. Consequently, this nitrogen is not available for further direct functionalization, such as alkylation or acylation, without cleaving the bond to the benzothiazole ring.
Stereoselective Introduction of Additional Substituents on the Piperidine Carbon Framework
The direct functionalization of the C-H bonds on the piperidine carbon framework is a challenging synthetic task. A more practical and common approach to introduce diversity at the piperidine moiety is to utilize pre-functionalized piperidines during the initial synthesis. By starting with substituted piperidines, a variety of analogs can be created. For instance, reacting a 2-chloro-6-bromobenzothiazole precursor with different commercially available or synthetically prepared piperidines (e.g., 4-methylpiperidine, 3-hydroxypiperidine, ethyl piperidine-4-carboxylate) would yield a library of compounds with diverse functionalities on the piperidine ring. This modular approach allows for systematic exploration of how substituents on the piperidine ring influence the properties of the final molecule.
The table below illustrates how using different substituted piperidines as starting materials can lead to a variety of final products.
| Substituted Piperidine Reactant | Resulting Moiety at C-2 of Benzothiazole |
|---|---|
| 4-Methylpiperidine | 4-Methylpiperidin-1-yl |
| Piperidin-4-ol | 4-Hydroxypiperidin-1-yl |
| Ethyl piperidine-4-carboxylate | 4-(Ethoxycarbonyl)piperidin-1-yl |
| (R)-Piperidin-3-amine | (R)-3-Aminopiperidin-1-yl |
Reactivity at Other Positions of the Benzo[d]thiazole Core
The reactivity of the benzo[d]thiazole core in "this compound" is significantly influenced by the existing substituents. The piperidin-1-yl group at the C-2 position and the bromo group at the C-6 position dictate the regioselectivity of further chemical transformations, particularly electrophilic substitution reactions on the benzene ring.
The C-2 position of the benzothiazole ring is generally susceptible to nucleophilic substitution. However, in the subject compound, this position is already occupied by a piperidinyl group. While direct substitution at this position would require harsh conditions to displace the piperidine, the nitrogen atom of the piperidinyl group can influence the reactivity of the entire molecule.
Research on the electrophilic substitution of aminobenzothiazoles provides significant insights into the reactivity of the benzene portion of the benzothiazole core. The amino group at C-2, being an activating group, directs incoming electrophiles to the ortho and para positions. In the case of 6-aminobenzothiazole, electrophilic bromination has been shown to occur at the C-7 and C-5 positions. rsc.org The piperidin-1-yl group in "this compound" is also an electron-donating group due to the nitrogen atom, and thus it is expected to activate the benzothiazole ring towards electrophilic attack.
Considering the directing effects of the substituents, the C-6 bromo group is a deactivating, ortho-, para- director, while the C-2 piperidinyl group is an activating, ortho-, para- director. The positions ortho to the activating piperidinyl group are C-7 and the already substituted C-2a position (part of the fused ring system). The position para is C-5. The positions ortho to the deactivating bromo group are C-5 and C-7, and the para position is the already substituted C-2. Therefore, the positions most susceptible to electrophilic attack are C-5 and C-7, with C-7 being particularly favored due to less steric hindrance.
Interactive Table: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Position | Activating/Deactivating Influence of C-2 Piperidinyl Group | Activating/Deactivating Influence of C-6 Bromo Group | Predicted Reactivity |
| C-4 | Meta to both groups | Weakly deactivated | Low |
| C-5 | Para to C-2 piperidinyl (activating), Ortho to C-6 bromo (deactivating) | Competing effects | Moderate |
| C-7 | Ortho to C-2 piperidinyl (activating), Ortho to C-6 bromo (deactivating) | Competing effects, sterically more accessible than C-5 | High |
Studies on related 2-aminobenzothiazole (B30445) derivatives have shown that electrophilic substitution reactions such as nitration and further halogenation can be achieved on the benzene ring. It is therefore plausible that "this compound" could undergo similar reactions, yielding derivatives substituted at the C-5 and/or C-7 positions.
Stability and Degradation Pathways of the Compound under Various Chemical Conditions
Acidic Conditions: Under strong acidic conditions, the nitrogen atoms of the benzothiazole ring and the piperidine moiety are likely to be protonated. This could potentially lead to an increased susceptibility to nucleophilic attack or ring-opening reactions, although the benzothiazole ring is generally stable to acid-catalyzed hydrolysis. The piperidine ring itself is generally stable under acidic conditions.
Basic Conditions: The compound is expected to be relatively stable under mild basic conditions. However, strong bases at elevated temperatures could potentially lead to the nucleophilic aromatic substitution of the bromo group at the C-6 position, although this would require harsh conditions. There is also a possibility of reactions involving the piperidine ring, though it is generally a stable saturated heterocycle.
Oxidative Conditions: The benzothiazole ring system can be susceptible to oxidation. Studies on the biodegradation of benzothiazole have shown that oxidation can lead to the formation of hydroxylated derivatives on the benzene ring, followed by ring cleavage. Chemical oxidation with strong oxidizing agents could potentially lead to the formation of N-oxides at the benzothiazole or piperidine nitrogen atoms, or degradation of the aromatic system. The bromo-substituent may also influence the oxidative stability.
Thermal Conditions: The thermal stability of the compound is expected to be reasonably high, as is typical for aromatic heterocyclic compounds. Decomposition would likely occur at elevated temperatures, potentially involving the fragmentation of the piperidine ring or the cleavage of the C-N bond connecting it to the benzothiazole core.
Interactive Table: Predicted Stability of this compound under Various Conditions
| Condition | Potential Reaction/Degradation Pathway | Predicted Stability |
| Strong Acid | Protonation of nitrogen atoms, potential for ring opening under harsh conditions | Moderate to High |
| Strong Base | Potential for nucleophilic aromatic substitution of bromine at high temperatures | Moderate to High |
| Mild Acid/Base | Generally stable | High |
| Oxidizing Agents | N-oxidation, hydroxylation of the benzene ring, potential ring cleavage | Low to Moderate |
| Reducing Agents | Generally stable, potential for dehalogenation under specific catalytic conditions | Moderate to High |
| Heat | Thermal decomposition at high temperatures | High |
Comprehensive Spectroscopic and Advanced Structural Elucidation of 6 Bromo 2 Piperidin 1 Yl Benzo D Thiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for 6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole is not available in the reviewed literature. The following sections are therefore placeholders for when such data becomes publicly accessible.
Proton Nuclear Magnetic Resonance (¹H NMR)
A ¹H NMR spectrum would provide information on the chemical environment of the protons in the molecule. The expected signals would include those for the protons on the benzothiazole (B30560) ring system and the piperidine (B6355638) ring. The bromine atom at the 6-position would influence the chemical shifts of the adjacent aromatic protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
A ¹³C NMR spectrum would identify all the unique carbon atoms in this compound. The spectrum would show distinct signals for the carbons of the benzothiazole core and the piperidine substituent.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, helping to piece together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in confirming the conformation of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Specific mass spectrometry data for this compound is not available in the reviewed literature.
Liquid Chromatography-Mass Spectrometry (LC-MS)
An LC-MS analysis would be used to determine the molecular weight of the compound and to assess its purity. The mass spectrometer would detect the protonated molecule [M+H]⁺, and the presence of the bromine atom would be evident from the characteristic isotopic pattern (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br).
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
HRESI-MS would provide a highly accurate mass measurement of the molecule, allowing for the determination of its elemental composition and confirming the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a important technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the benzothiazole core, the piperidine ring, and the bromine substituent.
While specific experimental data for this exact compound is not publicly available, the expected vibrational modes can be predicted based on the analysis of structurally similar benzothiazole and piperidine derivatives. The primary regions of interest in the IR spectrum would include:
Aromatic C-H Stretching: The C-H stretching vibrations of the benzothiazole ring are anticipated to appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations corresponding to the methylene (B1212753) (-CH₂) groups of the piperidine ring are expected to be observed in the 2950-2850 cm⁻¹ range. These bands are typically strong and sharp.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole (B1198619) ring and the C=C bonds of the benzene (B151609) ring are characteristic of the benzothiazole system. These absorptions are expected to produce strong bands in the 1650-1450 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond connecting the piperidine ring to the benzothiazole core would likely appear in the 1350-1250 cm⁻¹ range.
C-Br Stretching: The vibration associated with the carbon-bromine bond is typically found in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.
C-S Stretching: The stretching vibration for the C-S bond within the thiazole ring is generally weak and appears in the 700-600 cm⁻¹ range.
The analysis of these bands allows for the unequivocal identification of the key functional moieties within the molecular structure of this compound.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Benzothiazole Ring |
| Aliphatic C-H Stretch | 2950-2850 | Piperidine Ring |
| C=N / C=C Stretch | 1650-1450 | Benzothiazole Ring |
| C-N Stretch | 1350-1250 | Piperidinyl Group |
| C-S Stretch | 700-600 | Thiazole Ring |
| C-Br Stretch | 600-500 | Bromo-substituent |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Studies on 6-Bromo-1,3-benzothiazol-2-amine reveal that the benzothiazole ring system is essentially planar. In the crystal lattice, molecules are linked by intermolecular hydrogen bonds, forming a well-defined three-dimensional network.
For this compound, the following structural features are anticipated:
Benzothiazole Core: The fused bicyclic system is expected to be nearly planar. The bromine atom at the 6-position would lie in this plane.
Piperidine Conformation: The piperidine ring, being a saturated heterocycle, will adopt a non-planar chair conformation, which is its most stable energetic state. The attachment to the benzothiazole ring at the 2-position would be equatorial to minimize steric hindrance.
Molecular Packing: In the solid state, the molecules would likely pack in a way that maximizes van der Waals forces. The potential for weak intermolecular interactions, such as C-H···N or C-H···Br hydrogen bonds, could influence the crystal packing arrangement.
The precise bond lengths and angles would be expected to be in agreement with standard values for similar heterocyclic systems.
Table 2: Representative Crystallographic Data for the Analogous Compound 6-Bromo-1,3-benzothiazol-2-amine
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 8.6268 |
| b (Å) | 22.487 |
| c (Å) | 4.0585 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugation. The benzothiazole nucleus is a known chromophore that exhibits characteristic absorption bands in the UV region.
For this compound, the UV-Vis spectrum is predicted to show distinct absorption maxima corresponding to π→π* and n→π* electronic transitions.
π→π Transitions:* These high-energy transitions are associated with the conjugated π-electron system of the benzothiazole ring. They are expected to result in strong absorption bands, likely in the range of 250-320 nm.
n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur heteroatoms) to an anti-bonding π* orbital. These are typically of lower energy and intensity compared to π→π* transitions.
The substitution of the benzothiazole ring with the electron-donating piperidine group at the 2-position and the bromo group at the 6-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted benzothiazole.
Furthermore, many benzothiazole derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit photoluminescence. The emission spectrum would likely show a single, broad emission band at a longer wavelength than the absorption band (a phenomenon known as the Stokes shift). The quantum yield and specific emission wavelength are highly dependent on the molecular structure and the solvent environment. Studies on similar 2-aminobenzothiazole (B30445) derivatives have shown that they can be highly luminescent, suggesting that the title compound may also possess interesting photophysical properties. acs.org
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Expected Absorption Region (nm) | Associated Molecular Orbitals |
|---|---|---|
| π→π | 250-320 | π (bonding) to π (anti-bonding) |
| n→π | >320 | n (non-bonding) to π (anti-bonding) |
In Depth Computational and Theoretical Investigations of 6 Bromo 2 Piperidin 1 Yl Benzo D Thiazole
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It has become a standard procedure for evaluating molecules, particularly in the prediction of molecular and absorption, distribution, metabolism, and excretion (ADME) properties. medipol.edu.tr DFT calculations, often using the B3LYP functional with basis sets like 6-31G or cc-pVDZ, are employed to optimize molecular geometry, analyze frontier molecular orbitals, and map electrostatic potentials, providing reliable results at a low computational cost. scirp.orgchemijournal.com
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation (the lowest energy state). For 6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole, this process involves determining the precise bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for Benzothiazole (B30560) Derivatives Note: This data is based on closely related benzothiazole structures as a proxy for this compound.
| Parameter | Typical Value | Reference |
|---|---|---|
| Benzothiazole Ring System | Nearly planar | researchgate.net |
| C-S bond length (thiazole) | ~1.73 - 1.77 Å | researchgate.net |
| C-N bond length (thiazole) | ~1.38 - 1.39 Å | chemijournal.com |
| Dihedral Angle (Benzene-Thiazole) | ~1.0° | researchgate.net |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and can be more easily polarized. niscpr.res.in
For benzothiazole derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-accepting regions. researchgate.netresearchgate.net In this compound, the HOMO is expected to be located primarily on the electron-donating piperidine (B6355638) moiety and the benzothiazole ring. The LUMO is likely concentrated on the benzothiazole system, particularly the thiazole (B1198619) portion. The presence of the electron-withdrawing bromine atom can also influence the energy levels of these orbitals. The HOMO-LUMO gap is a key parameter that helps confirm the potential for charge transfer within the molecule. niscpr.res.in
Table 2: Representative HOMO-LUMO Energies for Benzothiazole Systems Note: Values are illustrative and vary based on the specific derivative and computational method.
| Molecule Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Carbazole-Benzothiazole Derivative | -5.2 to -5.5 | -2.0 to -2.3 | ~3.0 - 3.2 |
Electronic Properties: Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) Mapping: The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting its reactive sites. nih.govnih.gov The map uses a color scale where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. nih.govscirp.org Green areas represent neutral potential.
For a molecule like this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the piperidine and thiazole rings, and the sulfur atom, due to the presence of lone pairs of electrons. These are the primary sites for interaction with electrophiles.
Positive Potential (Blue): Located around the hydrogen atoms attached to the piperidine and benzene (B151609) rings.
Neutral/Slightly Negative Potential (Green): Spread across the carbon framework of the aromatic rings.
This analysis helps in understanding interactions such as drug-receptor binding, where electrostatic complementarity is key. nih.govrsc.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. scirp.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these charge-transfer events. scirp.orgresearchgate.net Higher E(2) values indicate stronger interactions.
In this compound, significant interactions are expected to involve the lone pair orbitals of the nitrogen and sulfur atoms acting as donors. Key delocalization interactions would include:
n(N) → π(C-C):* Donation of electron density from the nitrogen lone pairs into the antibonding π-orbitals of the aromatic system.
n(S) → π(C=N):* Delocalization from the sulfur lone pair into the antibonding orbital of the thiazole ring's imine bond.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure validation.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable. For a related compound, N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, experimental 1H NMR showed aromatic protons in the range of δ 7.16–8.28 ppm, and 13C NMR showed aromatic carbons across a wide range, with the C=N carbon at δ 160.5 ppm. nih.gov Similar ranges would be expected for the title compound, with specific shifts for the piperidine protons appearing in the aliphatic region.
IR Spectroscopy: DFT calculations can predict vibrational frequencies. For benzothiazole derivatives, characteristic bands include C=N stretching and aromatic C-H stretching. medipol.edu.trresearchgate.net These theoretical spectra, when scaled appropriately, often show good agreement with experimental FT-IR spectra. niscpr.res.in
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. scirp.org The analysis reveals the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often corresponding to π→π* or n→π* transitions within the conjugated system.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, interactions with the environment (like a solvent), and binding stability with a target protein. biointerfaceresearch.com
For this compound, an MD simulation could be used to:
Assess Conformational Flexibility: Analyze the rotation around the piperidine-benzothiazole bond and the puckering of the piperidine ring in an aqueous environment.
Study Solvent Interactions: Observe how water molecules arrange around the solute and form hydrogen bonds, which influences solubility.
Simulate Binding to a Biological Target: If the molecule is being investigated as a potential drug, MD simulations can show the stability of its binding pose within a protein's active site over time, revealing key interactions and conformational adjustments. nih.govbiointerfaceresearch.com For instance, simulations of other benzothiazoles have been used to confirm their action as antagonists by observing their ability to interact with and dissociate protein dimers. nih.gov
These simulations provide a bridge between the static, single-molecule picture from DFT and the dynamic behavior of the molecule in a realistic biological or chemical environment.
Theoretical Structure-Activity Relationship (SAR) Studies
Theoretical Structure-Activity Relationship (SAR) studies for this compound, while not extensively documented for this specific molecule, can be inferred from computational and medicinal chemistry studies on analogous benzothiazole derivatives. These studies aim to correlate the structural features of a molecule with its potential biological activity, providing a rational basis for the design of more potent and selective compounds.
The core of this compound consists of a benzothiazole scaffold, which is a prominent heterocyclic system in medicinal chemistry, known for a wide array of pharmacological activities. researchgate.net The key structural components of the target molecule that would be central to any SAR analysis are:
The benzothiazole ring system : A bicyclic aromatic structure that often serves as a pharmacophore.
The bromo substituent at position 6: This halogen atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability.
The piperidin-1-yl group at position 2: This saturated heterocyclic amine acts as a substituent that can significantly affect the molecule's polarity, basicity, and steric profile.
Ligand-Based and Structure-Based Design Principles
In the absence of a known biological target for this compound, both ligand-based and structure-based design principles can be hypothetically applied to explore its potential therapeutic applications.
Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to interact with a target of interest. For this compound, one could compare its structural and electronic features to other biologically active benzothiazole derivatives.
A common strategy is pharmacophore modeling, which identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. For instance, studies on 2-substituted benzothiazoles have revealed that the nature of the substituent at the 2-position is crucial for activity. researchgate.net The piperidine ring in the title compound, a cyclic amine, can act as a hydrogen bond acceptor and a bulky hydrophobic feature. The bromine atom at the 6-position, being electron-withdrawing, can modulate the electronic distribution of the entire benzothiazole ring system, potentially influencing its interaction with a biological target.
Quantitative Structure-Activity Relationship (QSAR) models represent another ligand-based technique. A hypothetical QSAR study on a series of 2-(piperidin-1-yl)benzo[d]thiazole analogs could involve systematically varying the substituent at the 6-position (e.g., with other halogens, alkyl, or alkoxy groups) and correlating these changes with biological activity using descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters). researchgate.net
Structure-Based Design: This methodology is applicable when the 3D structure of the molecular target (e.g., an enzyme or a receptor) is known, often through techniques like X-ray crystallography or NMR spectroscopy. researchgate.net Although no specific target is identified for this compound, we can hypothesize its interaction with a generic protein active site to illustrate the principles.
Structure-based design would involve docking the molecule into the binding site of a hypothetical target to predict its binding orientation and affinity. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. For example, the nitrogen atom of the piperidine ring could act as a hydrogen bond acceptor, while the benzothiazole ring could engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The bromine atom could participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized in drug design. Based on these predicted interactions, modifications to the molecule could be proposed to enhance binding affinity and selectivity.
In Silico Molecular Docking Studies with Hypothetical Molecular Targets (focused on binding modes and interactions)
To illustrate the potential interactions of this compound, we can consider hypothetical docking studies against various classes of enzymes that are common targets for benzothiazole derivatives, such as kinases or bacterial enzymes. nih.govresearchgate.net Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding energy, which is an estimate of the strength of the interaction. researchgate.net
Hypothetical Target 1: Protein Kinase ATP-Binding Site
Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The benzothiazole scaffold of our molecule could fit into this region.
Binding Mode: The benzothiazole ring could form hydrophobic interactions with nonpolar residues in the kinase active site. The nitrogen atom in the thiazole ring might form a crucial hydrogen bond with a backbone amide of a hinge region residue, a common interaction for kinase inhibitors.
Role of Substituents: The piperidine ring, depending on its orientation, could extend into a more solvent-exposed region or a hydrophobic pocket. The bromine atom at the 6-position would likely be directed towards a specific sub-pocket, where it could enhance binding affinity through hydrophobic or halogen bonding interactions.
Hypothetical Target 2: Bacterial Enzyme Active Site (e.g., DNA Gyrase)
Benzothiazoles have been investigated as antibacterial agents that target enzymes like DNA gyrase. nih.gov
Binding Mode: In a hypothetical docking with DNA gyrase, the planar benzothiazole ring could intercalate between DNA base pairs or interact with the protein's active site residues.
Key Interactions: Hydrogen bonds could be formed between the piperidine nitrogen and polar amino acid residues such as asparagine or glutamine. The bromo-substituted benzene ring could establish van der Waals and hydrophobic contacts within a lipophilic pocket of the enzyme.
The following table summarizes potential interactions based on hypothetical docking studies:
| Hypothetical Target | Potential Interacting Residues | Types of Interactions | Role of Molecular Fragments |
| Protein Kinase | Alanine, Valine, Leucine (hydrophobic pocket); Cysteine, Serine (hinge region) | Hydrophobic interactions, Hydrogen bonding, Halogen bonding | Benzothiazole: Pi-pi stacking, hydrophobic interactions. Piperidine: Steric bulk, potential H-bond acceptor. Bromo group: Halogen bonding, lipophilic interactions. |
| DNA Gyrase | Aspartate, Glutamate (acidic residues); Arginine, Lysine (basic residues) | Ionic interactions, Hydrogen bonding, Hydrophobic interactions | Benzothiazole: Hydrophobic interactions. Piperidine: Potential for H-bonding with acidic residues. Bromo group: Enhancing lipophilicity for pocket binding. |
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with specific electronic characteristics can exhibit significant NLO responses. The key molecular feature for second-order NLO activity is a "push-pull" system, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated system. researchgate.net
The structure of this compound suggests it could possess NLO properties.
Electron Donor: The piperidin-1-yl group, being an amine, is a strong electron-donating group. The lone pair of electrons on the nitrogen atom can be delocalized into the attached π-system.
π-Conjugated System: The benzothiazole ring provides a conjugated path for electron delocalization.
Electron Acceptor (or modulator): While not a classic strong acceptor group like a nitro group, the benzothiazole nucleus itself can act as an electron-acceptor moiety relative to the strong piperidine donor. The bromine atom at the 6-position, being an electronegative and electron-withdrawing group, would further enhance the acceptor strength of the benzothiazole system, thus increasing the push-pull character of the molecule.
The NLO response of a molecule is quantified by its hyperpolarizability (β). Theoretical predictions of β can be performed using quantum chemical calculations, such as those based on Density Functional Theory (DFT). mdpi.com For analogous push-pull benzothiazole systems, studies have shown that the magnitude of the hyperpolarizability is sensitive to the nature of the donor and acceptor groups, as well as the length of the π-conjugated bridge. researchgate.net
A computational study could predict the NLO properties of this compound. Such a study would typically involve:
Geometry optimization of the molecule to find its most stable conformation.
Calculation of electronic properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).
Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the intramolecular charge transfer (ICT) characteristics. A smaller HOMO-LUMO gap is often associated with a larger NLO response.
The following table presents hypothetical and comparative data for NLO properties based on literature values for similar structures. The values for the title compound are illustrative and would require specific quantum chemical calculations.
| Compound | Donor Group | Acceptor Group | Calculated First Hyperpolarizability (β₀) (a.u.) | HOMO-LUMO Gap (eV) (Illustrative) |
| Benzothiazole | - | - | Low | ~5.0 |
| 2-Aminobenzothiazole (B30445) | -NH₂ | Benzothiazole | Moderate | ~4.7 |
| 6-Nitro-2-aminobenzothiazole | -NH₂ | -NO₂ on Benzothiazole | High | ~4.2 |
| This compound (Hypothetical) | Piperidin-1-yl | Bromo-benzothiazole | Moderate to High | ~4.5 |
Note: The hyperpolarizability values are qualitative descriptors based on trends observed in the literature. Actual values would need to be calculated.
The presence of the strong piperidine donor and the electron-withdrawing influence of the bromine atom on the benzothiazole ring suggests that this compound is a promising candidate for possessing significant NLO properties, warranting further theoretical and experimental investigation.
Mechanistic Research and Advanced Applications of 6 Bromo 2 Piperidin 1 Yl Benzo D Thiazole Analogues in Chemical Science
Elucidation of Synthetic Reaction Mechanisms
The synthesis of 2-substituted benzothiazoles is a well-established area of heterocyclic chemistry. The primary and most common route involves the condensation of a 2-aminothiophenol (B119425) with various electrophilic partners. For analogues of 6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole, the synthesis would logically start from 2-amino-5-bromothiophenol.
A plausible mechanism for the formation of the benzothiazole (B30560) ring involves the initial nucleophilic attack of the amino group of 2-aminothiophenol on a carbonyl group (e.g., from an aldehyde), forming a Schiff base intermediate. ekb.eg This is followed by an intramolecular cyclization via the attack of the thiol group, and a subsequent oxidation/aromatization step yields the final benzothiazole ring system. ekb.eg Various catalysts and conditions have been developed to promote this transformation, including green methods utilizing heterogeneous catalysts like ZnO-beta zeolite or eco-friendly media. ekb.eg
For the specific introduction of the piperidine (B6355638) group at the 2-position, a common strategy would involve a nucleophilic aromatic substitution (SNAr) reaction. This could involve using a precursor like 2,6-dibromobenzothiazole (B1326401) or 6-bromo-2-chlorobenzothiazole, where piperidine acts as the nucleophile to displace the leaving group at the 2-position. Studies on related heterocyclic systems, such as benzo[1,2-d:4,5-d′]bis( jpp.krakow.plnih.govnih.govthiadiazole), have demonstrated that amines like piperidine can effectively displace a bromine atom under reflux conditions in solvents like acetonitrile (B52724) to form the corresponding amino-substituted products in high yields. nih.gov
Table 1: Selected Synthetic Methods for Benzothiazole Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Condensation | 2-Aminothiophenol + Aldehyde | ZnO-beta zeolite | Green, heterogeneous catalysis, high yield | ekb.eg |
| Condensation | 2-Aminothiophenol + Aldehyde | Photo irradiation (λ = 450 nm) | Photo-oxidative cyclization in air | ekb.eg |
| Condensation | 2-Aminothiophenol + Aldehyde | Mortar-pestle grinding | Solvent-free, short reaction time | ekb.eg |
Investigation of Intramolecular Interactions and Conformational Preferences
The three-dimensional structure, including intramolecular interactions and conformational preferences, dictates a molecule's properties and interactions with its environment. While a crystal structure for this compound is not publicly available, analysis of very close analogues provides significant insight.
A crystallographic study of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole reveals that the core benzothiazole system is nearly planar, with a dihedral angle of just 1.0(1)° between the fused benzene (B151609) and thiazole (B1198619) rings. researchgate.net This planarity is a result of the extensive π-conjugation across the bicyclic system. The study also noted that the C-S bonds within the thiazole ring are shorter than a typical single bond, indicating significant delocalization. researchgate.net A short intramolecular contact between the bromine and a sulfur atom was also observed, suggesting a potential through-space interaction. researchgate.net
Table 2: Crystallographic and Aromaticity Data for the Analogue 6-Bromo-2-methylsulfanyl-1,3-benzothiazole
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Dihedral Angle (Benzene-Thiazole) | 0.9(1)° | Indicates a highly planar core structure | researchgate.net |
| HOMA Index (Benzene ring) | 0.95 | High aromaticity, as expected | researchgate.net |
| HOMA Index (Thiazole ring) | 0.69 | Moderate aromaticity, less than benzene ring | researchgate.net |
| NICS(0) (Benzene ring) | -9.61 | Nucleus-Independent Chemical Shift indicating aromatic character | researchgate.net |
Exploration of Binding Mechanisms with Chemical Receptors or Enzymes
The benzothiazole-piperidine scaffold is a privileged structure in drug discovery, known to interact with various biological targets, including G-protein coupled receptors and enzymes.
Molecular docking and simulation studies are powerful tools for predicting and analyzing the binding modes of ligands. For benzothiazole analogues, these studies have revealed key interactions that drive molecular recognition.
In the context of the histamine (B1213489) H3 receptor (H3R), a target for cognitive disorders, computational models have been crucial. Docking studies of H3R ligands show that the basic nitrogen of a piperidine or similar amine moiety often forms a critical ionic interaction with a glutamic acid residue (e.g., Glu206). cresset-group.com Aromatic portions of the ligand, such as the benzothiazole ring, typically engage in π-π stacking interactions with tyrosine residues (e.g., Tyr189, Tyr394) in the binding pocket. cresset-group.com
In another example, a benzothiazole derivative was identified as an inhibitor of Mycobacterium tuberculosis shikimate kinase (Mtb-SK). Docking simulations revealed that the inhibitor likely binds not at the active site, but at a separate allosteric pocket, with key interactions involving residues such as ARG43, ILE45, and PHE57. nih.gov These computational insights are fundamental for the rational design of more potent and selective analogues.
Table 3: Key Amino Acid Interactions Identified in Docking Studies of Benzothiazole Analogues
| Target | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Histamine H3 Receptor | Glu206 | Ionic Interaction | cresset-group.com |
| Histamine H3 Receptor | Tyr189, Tyr394 | π-π Stacking | cresset-group.com |
| Histamine H3 Receptor | Tyr115, Tyr374 | Hydrogen Bond | cresset-group.com |
Beyond simple competitive inhibition, benzothiazole analogues have been implicated in more complex mechanisms like allosteric modulation. Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) site, causing a conformational change that alters the receptor's activity.
For instance, studies on benzothiadiazine derivatives, which are structurally related to benzothiazoles, have shown them to be positive allosteric modulators (PAMs) of AMPA and kainate receptors. jpp.krakow.plnih.gov These compounds bind to an allosteric site and enhance receptor-mediated currents primarily by decreasing the rate of receptor desensitization. jpp.krakow.plnih.gov
Furthermore, the study on the Mtb-SK inhibitor hypothesized that its binding to an allosteric site, after the natural substrates have bound and reacted, may prevent the release of the product from the enzyme. nih.gov This traps the enzyme in an inactive state, effectively shutting down the catalytic cycle. Such a mechanism suggests that upon binding, the this compound scaffold could induce significant conformational shifts in a target protein, leading to allosteric activation or inhibition rather than direct competition at the active site.
Design and Application as Chemical Probes for Receptor Studies (e.g., radiolabeled ligands for H3 receptors)
The ability of the benzothiazole-piperidine scaffold to act as a potent ligand for targets like the histamine H3 receptor makes it an excellent candidate for development into chemical probes. nih.govresearchgate.net Such probes, particularly when radiolabeled, are invaluable for receptor mapping, quantification in tissues, and in vivo imaging techniques like Positron Emission Tomography (PET).
The design of a probe based on this compound would leverage its high affinity for a target like H3R. The development process typically involves:
Lead Optimization: Synthesizing analogues to achieve high affinity (nanomolar or sub-nanomolar Ki values) and selectivity for the target receptor. nih.gov
Radiolabeling: Incorporating a positron-emitting (e.g., 11C, 18F) or gamma-emitting (e.g., 123I) isotope. The bromo-substituent on the benzothiazole ring could potentially be replaced with a radioisotope of iodine or serve as a precursor for introducing a radiolabeled group via Stille or Suzuki coupling.
Evaluation: The resulting radioligand is then used in vitro for autoradiography to visualize receptor distribution in tissue slices or in vivo for PET imaging to study receptor occupancy and density in living subjects.
While a specific radiolabeled version of this compound has not been reported, numerous H3R antagonists with similar structural features have been developed, establishing a clear blueprint for its potential application as a research probe. researchgate.netnih.gov
Potential in Materials Science: Development of Functional Materials (e.g., fluorescent materials)
Benzothiazole derivatives are well-known for their photophysical properties, exhibiting strong fluorescence and luminescence. nih.gov This has led to their investigation for use in functional materials such as organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular probes. nih.govnih.gov
The fluorescence in these systems arises from π-π* transitions within the extended conjugated system of the benzothiazole core. The properties can be finely tuned by introducing electron-donating or electron-withdrawing substituents. Research on 2-arylbenzothiazoles, synthesized via Suzuki coupling from a 2-(4-bromophenyl)benzothiazole (B34361) precursor, demonstrates this principle. researchgate.netniscpr.res.inniscpr.res.in These compounds exhibit strong fluorescence in the blue region of the visible spectrum.
Given that this compound contains both an electron-withdrawing bromine atom and an electron-donating amino group connected to the conjugated core, it is expected to possess interesting photophysical properties. The bromine at the 6-position also provides a convenient synthetic handle for further modification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to create more complex and functionalized materials with tailored emission wavelengths and quantum yields. Theoretical studies on substituted benzothiazoles confirm that such modifications can significantly alter the HOMO-LUMO gap and, consequently, the emission properties, making them promising candidates for highly sensitive fluorescent probes. nih.gov
Table 4: Fluorescent Properties of 2-Arylbenzothiazole Derivatives
| Compound Type | Excitation Wavelength (nm) | Emission Wavelength Range (nm) | Emitted Color | Reference |
|---|---|---|---|---|
| 2-(Biphenyl)-benzothiazole analogues | ~330 | 380 - 450 | Blue | niscpr.res.inniscpr.res.in |
Advanced Analytical and Characterization Techniques Applied to 6 Bromo 2 Piperidin 1 Yl Benzo D Thiazole
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic methods are indispensable tools for separating components of a mixture, making them ideal for assessing the purity of and isolating synthesized compounds like 6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole.
Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of chemical reactions. In the synthesis of piperidine-substituted benzothiazole (B30560) derivatives, TLC is routinely used to visualize the consumption of reactants and the formation of the product by observing the appearance of new spots under a UV lamp or with a chemical stain. orientjchem.orgsemanticscholar.org This allows chemists to determine the optimal reaction time and conditions.
High-Performance Liquid Chromatography (HPLC) provides quantitative data on the purity of the final compound. The technique separates the compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. The output chromatogram displays peaks corresponding to each component, with the area of the main peak relative to the total area of all peaks indicating the purity level. While specific HPLC data for this compound is not detailed in available literature, analysis of closely related precursors, such as Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, has demonstrated purity levels as high as 95.7% when analyzed by Liquid Chromatography-Mass Spectrometry (LCMS), a technique closely related to HPLC. semanticscholar.org
| Technique | Analyzed Compound | Purity Determined | Reference |
|---|---|---|---|
| LCMS | Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate | 95.7% | semanticscholar.org |
Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. For a pure, crystalline sample of this compound, DSC analysis would reveal a sharp endothermic peak corresponding to its melting point. The sharpness of this peak is an indicator of high purity, while the presence of impurities would typically cause the peak to broaden and shift to a lower temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is used to determine the thermal stability of the compound. A TGA curve for this compound would show a stable mass up to a certain temperature, after which a significant drop in mass would indicate the onset of thermal decomposition. This provides critical information about the temperature limits within which the compound is stable. Although not commonly the primary technique for small organic molecules, it provides unique information about a material's thermal properties. icdd.com
Surface Characterization Techniques (e.g., Powder X-ray Diffraction for Crystalline Nature)
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique for characterizing the solid-state nature of a compound. It is used to distinguish between crystalline and amorphous solids. For piperidine-substituted benzothiazole derivatives, PXRD confirms the formation of a crystalline structure. orientjchem.org A crystalline sample of this compound would produce a distinct diffraction pattern with sharp, well-defined peaks at specific angles (2θ). The presence of these sharp peaks is a clear indication of a long-range ordered, crystalline lattice, which confirms the compound's crystalline nature and also serves as an indicator of its purity. orientjchem.org
| Position (°2θ) | Intensity (Counts) | Nature of Peak |
|---|---|---|
| 10.5 | 850 | Sharp |
| 15.2 | 1200 | Sharp, Intense |
| 20.8 | 950 | Sharp |
| 25.1 | 1100 | Sharp, Intense |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its stoichiometric composition and, by extension, its identity and purity. nih.gov The structures of many novel benzothiazole derivatives are established using this method. nih.gov
For this compound, with the molecular formula C₁₂H₁₃BrN₂S, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer should closely match these calculated values, typically within a ±0.4% margin, to verify the successful synthesis of the target compound. Data for related benzothiazole derivatives show a close correlation between calculated and experimentally found values. semanticscholar.orgnih.gov
| Element | Theoretical Mass % | Experimental Mass % (Found) |
|---|---|---|
| Carbon (C) | 48.49% | N/A |
| Hydrogen (H) | 4.41% | N/A |
| Nitrogen (N) | 9.42% | N/A |
| Sulfur (S) | 10.79% | N/A |
| Bromine (Br) | 26.88% | N/A |
Future Directions and Emerging Research Avenues for 6 Bromo 2 Piperidin 1 Yl Benzo D Thiazole in Fundamental Chemical Research
Innovation in Green and Sustainable Synthetic Routes for Related Chemical Compounds
The chemical industry's shift towards environmental stewardship has placed a significant emphasis on the development of green and sustainable synthetic methodologies. For benzothiazole (B30560) derivatives, this involves moving away from harsh reaction conditions and hazardous reagents towards more eco-friendly alternatives. Future research will likely focus on several key areas:
Microwave-Assisted Synthesis: Microwave-induced reactions offer rapid heating, shorter reaction times, and often higher yields compared to conventional methods. The synthesis of fluorine- and chlorine-containing thiazine (B8601807) derivatives has been successfully demonstrated using this technique, suggesting its applicability to the synthesis of 6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole and its analogues mdpi.com.
Catalytic Systems: The use of efficient and recyclable catalysts is a pillar of green chemistry. The development of novel catalytic systems, such as the use of L-proline for the synthesis of 1,4-thiazine derivatives, showcases a path towards greener processes that are high-yield and operate under mild conditions mdpi.com. Similarly, modified mesoporous silica (B1680970) has been used as an eco-friendly catalyst for synthesizing pbt derivatives in water, a benign solvent nih.gov.
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids can drastically reduce the environmental impact of synthesis. Research into water-based synthetic routes for benzothiazoles is a promising avenue mdpi.comnih.gov.
A new, efficient green synthetic protocol has been developed for introducing substituents at the C-6 position of 2-arylbenzothiazole nuclei, which is directly relevant to the target compound nih.gov. These approaches, summarized in the table below, are crucial for the sustainable production of complex benzothiazole derivatives.
| Green Chemistry Approach | Example Application in Heterocyclic Synthesis | Potential Benefit for Benzothiazole Synthesis | Source(s) |
| Microwave-Assisted Synthesis | Synthesis of fluorinated/chlorinated thiazine derivatives | Reduced reaction time, increased efficiency | mdpi.com |
| Biocompatible Catalysis | L-proline catalyzed synthesis of 1,4-thiazines | High yields, mild reaction conditions | mdpi.com |
| Water as a Solvent | Synthesis of 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide | Reduced environmental impact, safer process | mdpi.com |
| One-Pot Synthesis | Formation of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine | Increased efficiency, reduced waste generation | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules. nih.gov For a compound like this compound, these computational tools offer powerful predictive capabilities.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to benzothiazole derivatives to establish relationships between their 3D structural properties and biological activities. nih.gov A statistically reliable CoMFA model was developed for a series of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, showing high predictive power for anti-mycobacterial activity. nih.gov This approach can be used to predict the potential therapeutic applications of novel 6-bromo-benzothiazole analogues.
De Novo Design: ML models, particularly deep neural networks (DNNs) and recurrent neural networks (RNNs), can be trained on large datasets of known chemical structures and their properties. nih.gov These trained models can then generate novel molecular structures with desired characteristics, such as specific photophysical properties or biological activities, that are synthetically accessible. nih.gov This could lead to the design of new benzothiazole derivatives with optimized performance for specific applications.
Synthesis Prediction: One of the most challenging aspects of chemistry is devising efficient synthetic routes. AI-powered retrosynthesis tools can analyze a target molecule and propose a step-by-step synthetic pathway by recursively breaking it down into purchasable starting materials. nih.gov Such tools can significantly accelerate the synthesis of complex molecules like this compound.
Development of Advanced Spectroscopic Probes based on Benzothiazole Frameworks
The inherent photophysical properties of the benzothiazole ring system make it an excellent scaffold for the development of fluorescent and luminescent probes. nih.gov Benzothiazoles are known for their strong fluorescence and are key components in many commercial organofluorescent materials. nih.gov Future research is expected to leverage the this compound framework to create sophisticated molecular sensors.
Tunable Photophysics: The electronic properties of the benzothiazole core can be finely tuned by introducing various substituents. The 2-(2′-aminophenyl)benzothiazole core, for example, allows for the introduction of donor or acceptor groups at the amino position, which can modulate photophysical properties through processes like Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov The bromo and piperidinyl groups on the target compound likewise offer sites for modification to tune its emission characteristics for specific sensing applications.
Chemosensors: By coupling the benzothiazole fluorophore to a specific receptor moiety, probes can be designed to detect metal ions, anions, or biologically relevant molecules. The change in the fluorescence signal upon binding of the analyte allows for its quantification.
AIEgens: Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive molecules become highly fluorescent upon aggregation. This property is highly desirable for bio-imaging and sensing applications. The 2-(2′-aminophenyl)benzothiazole core has been explored for the development of molecules exhibiting AIE. nih.gov Investigating whether derivatives of this compound can be engineered to be AIE-active is a promising research direction.
The development of such probes relies on understanding the relationship between molecular structure and photophysical behavior, an area where computational studies play a crucial synergistic role.
Exploration of Novel Supramolecular Assemblies and Material Applications
Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to construct complex, functional architectures from molecular building blocks. The planar and aromatic nature of the benzothiazole core, combined with its potential for hydrogen bonding and π-π stacking, makes it an ideal candidate for designing novel supramolecular assemblies and advanced materials.
Crystal Engineering: The predictable arrangement of molecules in the solid state through non-covalent interactions is a central goal of crystal engineering. Studies on related benzothiazole structures have revealed molecular packing dominated by π-stacking and other weak interactions. nih.gov The crystal structure of an isomeric compound, N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, shows that the benzothiazole and chromene ring systems are nearly coplanar, facilitating π-stacking. nih.gov Understanding and controlling these interactions for this compound could lead to materials with tailored electronic or optical properties.
Organic Light-Emitting Diodes (OLEDs): Benzothiazole moieties are frequently incorporated into materials for OLEDs, where they can function as electron-accepting units. nih.govresearchgate.net The combination of electron-donating and electron-accepting groups within a π-conjugated system is a key strategy for enhancing photophysical properties for these applications. researchgate.net The this compound structure, with its potential donor-acceptor characteristics, could be a building block for new, efficient emitting materials.
Host-Guest Systems: Recent research has demonstrated the ability of π-conjugated macrocycles to form host-guest complexes, such as unique three-dimensional honeycomb arrangements with fullerenes (C60 and C70). researchgate.net Exploring the potential of this compound to act as a component in such supramolecular systems could open doors to new multifunctional materials. researchgate.net
Computational Exploration of Photophysical and Optoelectronic Properties
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides indispensable tools for understanding and predicting the electronic and optical properties of molecules before they are synthesized. researchgate.netresearchgate.net
Structure-Property Relationships: DFT calculations can be used to determine the optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and electronic distribution of benzothiazole derivatives. researchgate.net For instance, studies on carbazole-benzothiazole systems have shown that the benzothiazole moiety acts as an excellent electron acceptor, modulating the HOMO-LUMO gap. researchgate.net Similar calculations on this compound can elucidate the electronic influence of the bromo and piperidinyl substituents.
Predicting Spectroscopic Properties: TD-DFT calculations can accurately predict absorption and emission spectra, providing insights into the nature of electronic transitions. researchgate.net These theoretical studies can guide the design of molecules with specific colors of emission or absorption profiles, which is crucial for applications like OLEDs and spectroscopic probes. researchgate.netresearchgate.net
Aromaticity and Electron Delocalization: Advanced computational methods can quantify the degree of π-electron delocalization in the heterocyclic rings. In a study of 6-bromo-2-methylsulfanyl-1,3-benzothiazole, the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) indices showed that the benzene (B151609) ring has significantly higher aromaticity than the fused thiazole (B1198619) ring. researchgate.net Such analyses are vital for understanding the fundamental electronic structure and reactivity of the compound.
The table below summarizes key computational parameters and their significance, as derived from studies on related benzothiazole systems.
| Computational Method | Parameter | Significance | Source(s) |
| DFT | HOMO-LUMO Gap (Eg) | Determines electronic excitability, charge transfer properties, and chemical reactivity. researchgate.net | researchgate.netnih.gov |
| TD-DFT | Absorption Maxima (λmax) | Predicts the wavelength of maximum light absorption, corresponding to electronic transitions. | researchgate.net |
| DFT | Dihedral Angles | Describe the planarity of the molecular backbone, which influences π-conjugation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| HOMA/NICS | Aromaticity Indices | Quantify the degree of cyclic π-electron delocalization in the fused ring system. | researchgate.net |
By leveraging these computational tools, researchers can perform in-silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources.
Q & A
Q. What are the established synthetic routes for preparing 6-Bromo-2-(piperidin-1-yl)benzo[d]thiazole, and what reaction conditions are critical for high yield?
The synthesis involves bromination of a benzothiazole precursor followed by nucleophilic substitution with piperidine. Bromination can be achieved using bromine in acetic acid under controlled conditions (e.g., 48 hours at 60°C) . For the substitution step, polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ are critical, with optimized stoichiometry (3:1 piperidine to brominated intermediate) yielding >70% .
Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
¹H and ¹³C NMR verify substituent positions (e.g., piperidine N–CH₂ groups at δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., error <2 ppm) . X-ray crystallography resolves conformation, showing dihedral angles (e.g., 36.7° between benzothiazole and piperidine planes) .
Q. What pharmacological targets are associated with this compound derivatives?
Targets include kinases (e.g., pyruvate kinase M2 inhibition, IC₅₀ ~0.5 µM) , estrogen receptors (antagonism in MCF-7 cells) , and microbial enzymes (MIC of 8 µg/mL against S. aureus) . Validation uses cytotoxicity assays (e.g., SW620 colon cancer lines) and fluorometric kinase studies .
Q. What crystallographic data elucidate the compound’s solid-state conformation?
X-ray diffraction reveals a non-planar structure: the piperidine ring adopts an envelope conformation (puckering amplitude Q = 0.27–0.28 Å), and π-stacking interactions (3.75 Å) influence crystal packing .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions diversify the benzo[d]thiazole core?
The C6 bromine enables Pd-catalyzed coupling with boronic acids. Using Pd(dppf)Cl₂ (5 mol%), K₂CO₃, and DME/H₂O at 80°C introduces aryl/heteroaryl groups (yields: 48–75%) . Post-reaction purification via silica chromatography or recrystallization (hexane/EtOAc) ensures purity .
Q. What strategies resolve discrepancies in reported biological activities?
Address assay variability (e.g., cell line specificity) and structural impurities by:
Q. How can nucleophilic substitution conditions be optimized for piperidine introduction?
Key parameters:
- Solvent : DMF/DMSO enhances piperidine nucleophilicity (yield increase from 50% to 85%) .
- Base : K₂CO₃ improves deprotonation, reducing reaction time from 72 to 24 hours .
- Temperature : 80–100°C accelerates substitution but requires TLC monitoring (7:3 hexane/EtOAc) .
Q. How do computational models predict metabolic stability and permeability?
DFT calculations (B3LYP/6-31G*) identify oxidation-prone sites (e.g., C-6 bromine) . Molecular dynamics predict blood-brain barrier permeability (logP ~2.8), guiding CNS drug design . Validate with in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
